(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO and a molecular weight of 287.2 g/mol . This compound is known for its optical activity and exists as a colorless or pale yellow crystalline solid . It is soluble in polar organic solvents such as alcohols and esters but insoluble in non-polar solvents like petroleum ether and alkanes .
Preparation Methods
The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis methods. One possible synthetic route includes the following steps :
Preparation of (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This intermediate can be obtained by chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol.
Amination Reaction: The intermediate (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol is then reacted with an appropriate amine to yield this compound.
Chemical Reactions Analysis
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein-ligand binding mechanisms.
Industry: The compound is utilized in the production of advanced organic compounds and additives.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In the case of aprepitant synthesis, the compound acts as an intermediate that binds to the NK-1 receptor, inhibiting the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the activation of the receptor, thereby reducing the symptoms.
Comparison with Similar Compounds
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can be compared with other similar compounds, such as:
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar and also serves as an intermediate in the synthesis of aprepitant.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent and a trifluoromethyl radical precursor.
Perfluoroalkyl phenyl sulfones: These compounds are used in S-trifluoromethylation and S-perfluoroalkylation reactions.
The uniqueness of this compound lies in its specific application in the synthesis of aprepitant and its distinct chemical properties, such as optical activity and solubility characteristics .
Biological Activity
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including an amino group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C10H12F4N
- Molecular Weight : 237.19 g/mol
- CAS Number : 1213367-63-5
Biological Activity
The biological activity of this compound is primarily influenced by its structural characteristics. The presence of fluorinated moieties enhances lipophilicity and may improve binding interactions with various biological targets.
Preliminary studies indicate that this compound may interact with several key biological pathways:
- Receptor Binding : The fluorinated phenyl group can influence the binding affinity to neurotransmitter receptors, potentially affecting central nervous system activity.
- Antimicrobial Activity : Initial tests suggest that it may exhibit antimicrobial properties, particularly against fungal strains, which is vital for developing new antifungal agents.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:
- Antifungal Activity : A study evaluated the compound's efficacy against Candida albicans, showing a minimum inhibitory concentration (MIC) of 0.8 μg/mL, comparable to established antifungals like fluconazole .
- In Vivo Efficacy : In murine models, administration of the compound at doses of 50 mg/kg resulted in 100% survival in mice infected with C. albicans, indicating significant therapeutic potential .
- Toxicity Assessment : Toxicity studies indicated that the compound was well-tolerated at lower doses, with adverse effects only observed at higher concentrations .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1213841-18-9 | C10H12F3NOS | Contains a trifluoromethylthio group |
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1270128-50-1 | C10H11F4NO | Stereoisomer with potential different biological activities |
This table highlights the differences in functional groups and stereochemistry that can affect biological interactions and therapeutic outcomes.
Properties
Molecular Formula |
C10H11F4NO |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
CFIHNRLLYRAXQL-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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